molecular formula C7H13NO3 B2810259 N-(4-hydroxyoxolan-3-yl)-N-methylacetamide CAS No. 2160512-58-1

N-(4-hydroxyoxolan-3-yl)-N-methylacetamide

Cat. No.: B2810259
CAS No.: 2160512-58-1
M. Wt: 159.185
InChI Key: YCPVDCJXOFFKLM-UHFFFAOYSA-N
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Description

N-(4-hydroxyoxolan-3-yl)-N-methylacetamide (CAS 2160512-58-1) is an organic compound with the molecular formula C7H13NO3 and a molecular weight of 159.18 g/mol . This acetamide derivative features a tetrahydrofuran (oxolane) ring with a hydroxy group, a structure that is often explored in medicinal and synthetic chemistry for its potential as a building block for more complex molecules. Compounds with similar hydroxyoxolane (tetrahydrofuran) scaffolds are frequently investigated in the context of drug delivery systems and nucleic acid therapeutics . Furthermore, the N-methylacetamide group is a common motif in various pharmacologically active compounds and solvents, underscoring its relevance in chemical synthesis . Researchers may find this chemical valuable as a key intermediate or precursor in developing novel therapeutic agents, studying metabolic pathways, or creating advanced material science products. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary applications.

Properties

IUPAC Name

N-(4-hydroxyoxolan-3-yl)-N-methylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO3/c1-5(9)8(2)6-3-11-4-7(6)10/h6-7,10H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCPVDCJXOFFKLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(C)C1COCC1O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-hydroxyoxolan-3-yl)-N-methylacetamide typically involves the reaction of 4-hydroxyoxolan-3-ylamine with methylacetyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product in high purity.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method involves the use of automated reactors and precise control of reaction parameters to ensure consistent product quality and yield. The continuous flow process also allows for the efficient scaling up of production to meet commercial demands.

Chemical Reactions Analysis

Types of Reactions

N-(4-hydroxyoxolan-3-yl)-N-methylacetamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The amide group can be reduced to form an amine.

    Substitution: The hydroxy group can be substituted with other functional groups such as halides or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of N-(4-oxolan-3-yl)-N-methylacetamide.

    Reduction: Formation of N-(4-hydroxyoxolan-3-yl)-N-methylamine.

    Substitution: Formation of N-(4-halogenated oxolan-3-yl)-N-methylacetamide.

Scientific Research Applications

N-(4-hydroxyoxolan-3-yl)-N-methylacetamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-hydroxyoxolan-3-yl)-N-methylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyoxolan ring and the methylacetamide group can form hydrogen bonds and other interactions with these targets, leading to changes in their activity or function. These interactions can modulate biochemical pathways and result in various biological effects.

Comparison with Similar Compounds

N-Methylacetamide (CAS RN 79-16-3)

N-Methylacetamide (NMA) is the simplest analog, lacking the hydroxyoxolane substituent. It is a well-studied compound used as a solvent and reference standard in spectroscopy and thermodynamics .

  • Key Differences: Solubility: The hydroxyoxolane group in the target compound enhances water solubility compared to NMA, which is hygroscopic but less polar. Thermal Stability: Cyclic ethers like oxolane generally improve thermal stability over linear amides like NMA.
Property N-(4-Hydroxyoxolan-3-yl)-N-methylacetamide N-Methylacetamide
Molecular Weight (g/mol) 173.2 (estimated) 73.09
Functional Groups Hydroxyoxolane, methylacetamide Methylacetamide
Solubility in Water High (predicted) Moderate

N-(2-Oxothiolan-3-yl)acetamide Derivatives

describes 2-chloro-N-(2-oxothiolan-3-yl)acetamide, a sulfur-containing analog where the oxolane ring is replaced with a thiolactone (sulfur instead of oxygen). This substitution alters electronic and steric properties:

  • Electronic Effects : Sulfur’s lower electronegativity reduces hydrogen-bonding capacity compared to the hydroxyoxolane oxygen.
  • Reactivity : Thiolactones are more prone to ring-opening reactions under acidic conditions than oxolanes.
  • Biological Activity : Sulfur-containing amides often exhibit distinct pharmacokinetic profiles, such as increased membrane permeability .

Complex Acetamide Derivatives in Corrosion Inhibition

A study in Materials Research (2020) highlights 2,2’-(2-hydroxyethylimino)bis[N-(α,α-dimethylphenethyl)-N-methylacetamide], a bis-acetamide with branched alkyl and aromatic groups. While structurally distinct, this compound demonstrates how substituents modulate functionality:

  • Steric Effects : Bulky groups (e.g., dimethylphenethyl) hinder molecular packing, enhancing solubility.
  • Electrochemical Behavior: The hydroxyethylimino group in the corrosion inhibitor facilitates chelation with metal ions, a property less likely in the hydroxyoxolane derivative due to its rigid ring structure .

Azetidine and Isoxazole Derivatives

Compounds like N-(3-(4-chlorophenyl)-1-(4-methoxybenzyl)-2-oxoazetidin-3-yl)-N-propylacetamide () and N-(5-methylisoxazol-3-yl)acetamide derivatives () illustrate the impact of heterocyclic rings:

  • Ring Strain : Azetidine (4-membered ring) introduces strain, increasing reactivity compared to the 5-membered oxolane.
  • Bioactivity : Isoxazole rings often enhance antimicrobial or anti-inflammatory activity, whereas hydroxyoxolanes may favor metabolic stability .

Q & A

Q. What are the optimal synthetic routes for N-(4-hydroxyoxolan-3-yl)-N-methylacetamide, and how can reaction conditions be controlled to maximize yield?

Methodological Answer: Synthesis typically involves multi-step reactions, such as alkylation or acylation of precursor molecules. For example, methyl iodide (MeI) can be used for N-methylation under controlled conditions (e.g., anhydrous THF, NaH as a base, nitrogen atmosphere). Critical parameters include temperature control (room temperature to 40°C), stoichiometric ratios (e.g., 1.5 equivalents of MeI), and purification via column chromatography . Reaction progress should be monitored using TLC or HPLC to minimize side products.

Q. Which analytical techniques are essential for characterizing this compound’s purity and structural integrity?

Methodological Answer:

  • NMR Spectroscopy : For confirming the presence of the hydroxyoxolane ring (δ 3.5–4.5 ppm for oxolane protons) and acetamide group (δ 2.0–2.2 ppm for methyl protons) .
  • Mass Spectrometry (HRMS) : To verify molecular weight and detect isotopic patterns .
  • X-ray Crystallography : For resolving stereochemistry of the hydroxyoxolane moiety, if crystallizable .

Q. How can researchers ensure reproducibility in synthesizing derivatives of this compound?

Methodological Answer:

  • Standardize protocols using inert atmospheres (N₂/Ar) to prevent oxidation.
  • Document reaction parameters (e.g., solvent polarity, catalyst loading) rigorously. For example, Pd-catalyzed cross-coupling reactions require precise control of ligand-metal ratios .
  • Use high-purity starting materials validated via certificates of analysis (CoA) from suppliers like PubChem or NIST .

Advanced Research Questions

Q. How can molecular docking studies predict the interaction of this compound with biological targets?

Methodological Answer:

  • Target Selection : Prioritize receptors with structural similarity to NMDA or enzymes like cyclooxygenase (COX), based on fluorobenzene-sulfonamide analogs showing NMDA antagonism .
  • Docking Software : Use AutoDock Vina or Schrödinger Suite with force fields optimized for amide bond interactions.
  • Validation : Cross-reference docking scores with in vitro assays (e.g., IC₅₀ measurements via fluorescence polarization) .

Q. What strategies resolve contradictions in biological activity data across studies involving acetamide derivatives?

Methodological Answer:

  • Meta-Analysis : Compare datasets using standardized metrics (e.g., pIC₅₀ values) and adjust for variables like cell line heterogeneity or assay conditions .
  • Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., hydroxyoxolane vs. phenyl rings) to isolate pharmacophoric features .
  • Theoretical-Experimental Correlation : Apply DFT calculations (B3LYP/6-31G(d,p)) to model electronic effects and validate with experimental inhibition efficiencies .

Q. How can researchers design experiments to elucidate the metabolic stability of this compound?

Methodological Answer:

  • In Vitro Hepatic Models : Use liver microsomes (human or rat) with LC-MS/MS to track metabolites.
  • Protease Stability Assays : Incubate with pepsin/trypsin and analyze degradation via HPLC .
  • Isotope Labeling : Synthesize deuterated analogs to trace metabolic pathways .

Data Analysis & Optimization

Q. What computational tools are recommended for modeling the compound’s physicochemical properties?

Methodological Answer:

  • LogP Prediction : Use MarvinSketch or ACD/Labs for partition coefficient estimation.
  • Solubility : Apply COSMO-RS theory in Gaussian09 .
  • ADMET Profiles : Leverage SwissADME or admetSAR to predict toxicity and bioavailability .

Q. How should researchers approach scaling up synthesis without compromising yield?

Methodological Answer:

  • Flow Chemistry : Optimize continuous-flow reactors to maintain temperature/pH control at larger volumes .
  • Design of Experiments (DoE) : Use response surface methodology (RSM) to identify critical factors (e.g., reagent concentration, mixing speed) .

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